trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol
Description
trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is a fluorinated amino alcohol featuring a cyclobutanol core substituted with a 3-fluorophenylamino group. Fluorinated compounds are widely studied in medicinal chemistry due to fluorine’s ability to modulate bioavailability and membrane permeability through electronic and steric effects .
Properties
IUPAC Name |
(1R,2R)-2-(3-fluoroanilino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c11-7-2-1-3-8(6-7)12-9-4-5-10(9)13/h1-3,6,9-10,12-13H,4-5H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOIJWBWXNUOTC-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=CC(=CC=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential biological activities. This article reviews the biological activity, mechanisms of action, and applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a cyclobutane ring substituted with a hydroxyl group and a 3-fluorophenylamino group. This specific substitution pattern contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 215.25 g/mol |
| LogP (Octanol-Water Partition) | 1.5 |
| Solubility (pH 7.4) | 150 μM |
| TPSA (Topological Polar Surface Area) | 60 Ų |
This compound interacts with specific molecular targets, including enzymes and receptors, modulating their activity. The presence of the fluorinated phenyl group enhances binding affinity to active sites, while the hydroxyl group may facilitate hydrogen bonding, influencing the compound's stability and reactivity in biological systems.
Biological Activity
The biological activity of this compound has been explored in various studies:
- Anticancer Activity : In vitro studies have demonstrated that the compound exhibits significant cytotoxic effects against several cancer cell lines, including MDA-MB-231 and Hs 578T. The mechanism involves induction of apoptosis, as evidenced by increased caspase-3 activity at specific concentrations .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, it shows promising results in inhibiting cytochrome P450 enzymes, which are crucial for drug metabolism .
- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially through modulation of neurotransmitter systems or reduction of oxidative stress markers .
Case Studies
Several case studies highlight the compound's potential:
- Study on Cancer Cell Lines : A study evaluated the effect of this compound on breast cancer cell lines. Results indicated a dose-dependent increase in apoptosis markers, with significant effects observed at concentrations above 10 μM .
- Enzyme Interaction Analysis : Research focused on the interaction of this compound with human liver enzymes revealed competitive inhibition patterns, suggesting its utility in drug development for managing drug-drug interactions.
Applications
This compound is being investigated for various applications:
- Drug Development : Its unique properties make it a candidate for developing new therapeutic agents targeting specific diseases, particularly cancer.
- Biochemical Assays : The compound is utilized in biochemical assays to study enzyme interactions and receptor binding dynamics, aiding in understanding complex biological processes.
- Material Science : The structural characteristics allow for potential applications in developing advanced materials with enhanced performance characteristics.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares trans-2-[(3-Fluorophenyl)amino]cyclobutan-1-ol with key analogs:
Key Observations:
- Fluorine Position: The meta-fluorine in the target compound likely results in weaker intramolecular hydrogen bonding (IntraHB) compared to the ortho-fluorine in trans-2-[(2-fluorophenyl)amino]cyclohexan-1-ol, where JFH coupling (-2.3 Hz) confirmed N–H···F interactions . The meta position reduces spatial proximity between the NH and F atoms, diminishing IntraHB.
- Substituent Effects : Lipophilic groups (e.g., phenylethyl or methylphenyl) increase hydrophobicity, whereas fluorine enhances polarity and may improve cell permeability .
Conformational and Spectroscopic Analysis
highlights that fluorinated amino alcohols exhibit distinct conformational preferences due to IntraHB. Computational studies (M06-2X/aug-cc-pVDZ level) on cyclohexanol analogs revealed that fluorine’s position dictates the stability of gauche conformers. For this compound, the smaller cyclobutanol ring may restrict rotational freedom, forcing the NH and OH groups into closer proximity. However, the meta-fluorine’s orientation likely limits IntraHB compared to ortho-substituted analogs.
NMR Insights:
- In ortho-fluorophenyl analogs, ¹H-¹⁹F HOESY experiments confirmed spatial NH–F proximity . For the target compound, similar experiments might show weaker or absent coupling due to the meta configuration.
- The absence of direct JFH coupling in polar solvents (e.g., DMSO-d₆) for meta- or para-substituted fluorophenyl compounds suggests solvent competition for hydrogen bonds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
